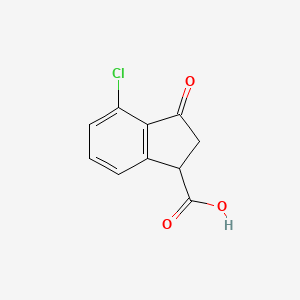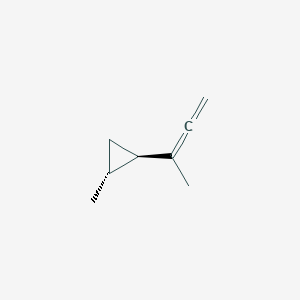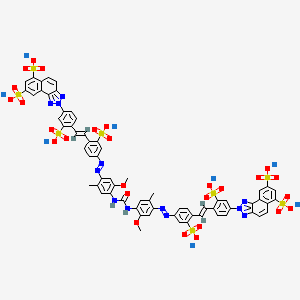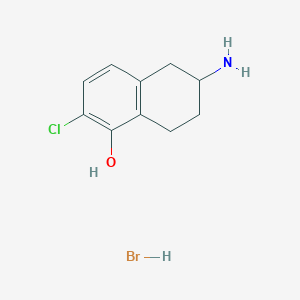
1-(2-Oxoethyl)-2,2'-bipyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxoethyl)-2,2’-bipyridin-1-ium is a chemical compound known for its unique structure and properties It is characterized by the presence of a bipyridine moiety linked to an oxoethyl group
Méthodes De Préparation
The synthesis of 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium typically involves the reaction of 2,2’-bipyridine with an oxoethylating agent under controlled conditions. One common method includes the use of oxalyl chloride as the oxoethylating agent in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
1-(2-Oxoethyl)-2,2’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoethyl group is replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction rates and yields
Applications De Recherche Scientifique
1-(2-Oxoethyl)-2,2’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic and electronic properties.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging, due to its ability to bind to specific biomolecules and emit fluorescence under certain conditions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation, such as neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials, including conductive polymers and nanomaterials, due to its ability to form stable complexes with various metals.
Mécanisme D'action
The mechanism of action of 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium involves its ability to coordinate with metal ions through its bipyridine moiety. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, affecting their structure and function.
Molecular targets and pathways involved include metal ion transporters, enzymes involved in redox reactions, and signaling pathways related to metal ion homeostasis. These interactions can modulate cellular processes and potentially lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-dimethyl-2,2’-bipyridine, and 5,5’-dibromo-2,2’-bipyridine. These compounds share the bipyridine core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Compared to these similar compounds, 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium is unique due to the presence of the oxoethyl group, which imparts distinct reactivity and coordination behavior. This uniqueness makes it a valuable compound for specific applications where its particular properties are advantageous.
Propriétés
Numéro CAS |
65447-67-8 |
|---|---|
Formule moléculaire |
C12H12N2O+2 |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
2-(2-pyridin-1-ium-2-ylpyridin-1-ium-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H11N2O/c15-10-9-14-8-4-2-6-12(14)11-5-1-3-7-13-11/h1-8,10H,9H2/q+1/p+1 |
Clé InChI |
RKICGMOPGMFTAI-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=[NH+]C(=C1)C2=CC=CC=[N+]2CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)

![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)








